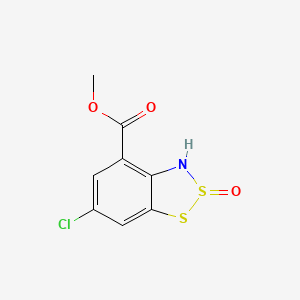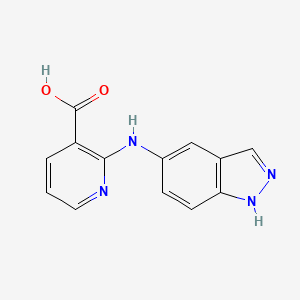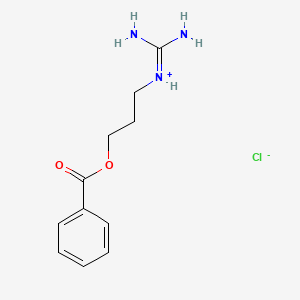
3-Benzoyloxy-propylguanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride is a chemical compound with a unique structure that includes a benzoyloxypropyl group attached to a carbamimidoyl moiety, forming an azanium chloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride typically involves the reaction of 3-benzoyloxypropylamine with cyanamide under acidic conditions to form the carbamimidoyl intermediate. This intermediate is then treated with hydrochloric acid to yield the final azanium chloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of [N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the carbamimidoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-benzoyloxypropyl)guanidine
- N-(3-benzoyloxypropyl)urea
- N-(3-benzoyloxypropyl)thiourea
Uniqueness
[N’-(3-benzoyloxypropyl)carbamimidoyl]azanium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
19623-19-9 |
|---|---|
Formule moléculaire |
C11H16ClN3O2 |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
3-benzoyloxypropyl(diaminomethylidene)azanium;chloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-11(13)14-7-4-8-16-10(15)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,12,13,14);1H |
Clé InChI |
MOJUDOGZYKVGLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCC[NH+]=C(N)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


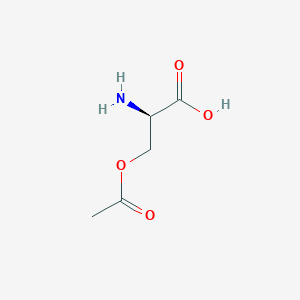
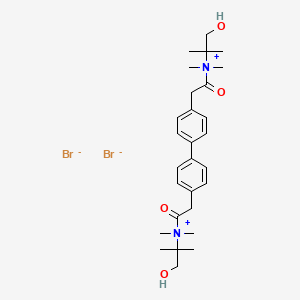
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
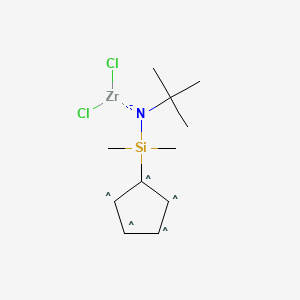
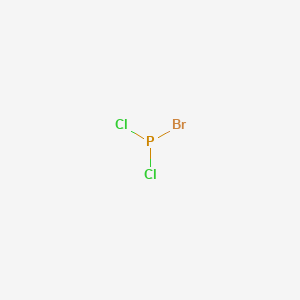
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
